tert-Butyl 6-chloro-4-iodonicotinate
Description
Properties
Molecular Formula |
C10H11ClINO2 |
|---|---|
Molecular Weight |
339.56 g/mol |
IUPAC Name |
tert-butyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClINO2/c1-10(2,3)15-9(14)6-5-13-8(11)4-7(6)12/h4-5H,1-3H3 |
InChI Key |
YBGMJTBKEDCFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1I)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 6-chloro-4-iodonicotinate
General Synthetic Strategy
The synthesis typically starts from tert-butyl 6-chloropyridin-3-ylcarbamate, which undergoes lithiation followed by electrophilic iodination to introduce the iodine atom at the 4-position of the pyridine ring. The key steps involve:
- Directed ortho-lithiation using n-butyllithium (n-BuLi) in the presence of a coordinating diamine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).
- Subsequent electrophilic quenching with iodine (I2) to install the iodine substituent.
- Workup and purification via extraction and column chromatography.
Detailed Experimental Procedures and Conditions
Preparation of tert-Butyl 6-chloropyridin-3-ylcarbamate
- Starting from 6-chloropyridin-3-yl carbamic acid tert-butyl ester.
- Typically dissolved in anhydrous tetrahydrofuran (THF) or diethyl ether.
- Cooled to -78 °C under inert atmosphere (argon or nitrogen).
- TMEDA is added to stabilize the organolithium intermediate.
- n-Butyllithium (1.3–2.65 M in hexanes or heptanes) is added dropwise over 10–30 minutes.
- The mixture is stirred at low temperature (-78 to -10 °C) for 1–2 hours to ensure complete lithiation.
Iodination Step
- A solution of iodine (I2) in anhydrous THF or diethyl ether is added dropwise at -78 °C.
- The reaction mixture is stirred for 1 hour to 18 hours, sometimes warming to room temperature to complete the reaction.
- Quenching is done with saturated aqueous ammonium chloride solution and sodium thiosulfate to remove excess iodine.
- Organic extraction with ethyl acetate (EtOAc) or diethyl ether is performed.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
Purification
- The crude product is purified by silica gel column chromatography.
- Elution solvents typically used are petroleum ether/ethyl acetate mixtures (ratios ranging from 10:1 to 60:40).
- The product is obtained as a yellow solid.
Representative Experimental Data and Yields
Mechanistic Insights
- The lithiation step is regioselective at the 4-position of the pyridine ring due to the directing effect of the carbamate group at position 3 and the chlorine substituent at position 6.
- TMEDA acts as a chelating ligand, enhancing the reactivity and selectivity of n-butyllithium.
- The low temperature (-78 °C) prevents side reactions and decomposition.
- Electrophilic iodination with I2 is rapid and efficient, producing the iodinated product with good selectivity.
- The quenching steps ensure removal of excess reagents and byproducts, facilitating purification.
Comparative Analysis of Preparation Methods
| Parameter | Method A (THF, TMEDA, n-BuLi, I2) | Method B (Diethyl Ether, TMEDA, n-BuLi, I2) | Notes |
|---|---|---|---|
| Solvent | Anhydrous THF | Anhydrous diethyl ether | Both solvents support lithiation well |
| Temperature | -78 °C to RT | -78 °C to RT | Low temperature critical in both |
| Ligand | TMEDA | TMEDA | Enhances lithiation selectivity |
| Yield | ~32.3% | Up to 57% | Ether system shows higher yield |
| Purification | Silica gel chromatography | Silica gel chromatography | Similar methods |
| Scale | Up to 160 g scale | Small scale (5 g) | Scale affects yield and handling |
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 6-chloro-4-iodonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen substituents, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
Chemistry: : tert-Butyl 6-chloro-4-iodonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology and Medicine: : In biological and medicinal research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: : In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with biological molecules, affecting their function and activity. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 6-(tert-Butyl)-4-Chloronicotinate (CAS 1416439-99-0)
Key Differences :
- Substituents : Ethyl ester (vs. tert-butyl ester in the target compound) and 4-chloro (vs. 4-iodo).
- Molecular Weight : 241.71 g/mol (vs. ~327.56 g/mol for the iodinated analog).
- Reactivity : The chlorine atom is less reactive in cross-coupling reactions compared to iodine, limiting its utility in metal-catalyzed syntheses .
- Applications : Primarily used as a research intermediate due to moderate stability and ease of handling.
Similarities :
- Both compounds share a nicotinate core, suggesting comparable solubility profiles (low to moderate in polar solvents).
tert-Butyl 6-Hydroxyindoline-1-Carboxylate (CAS 957204-30-7)
Key Differences :
Physicochemical Contrasts :
- TPSA (Topological Polar Surface Area) : 55.84 Ų for the indoline derivative (high due to -OH and carbamate groups) vs. ~45–50 Ų estimated for tert-butyl 6-chloro-4-iodonicotinate.
- BBB Permeability : The indoline compound’s higher polarity likely reduces blood-brain barrier penetration compared to the more lipophilic iodonicotinate .
Other Structural Analogs
lists tert-butyl-substituted indoline and quinoline carboxylates with similarity scores (0.78–0.95). Notable examples:
- tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate : Dual hydroxyl groups enhance solubility but reduce metabolic stability compared to halogenated nicotinates.
- tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: Partially saturated ring system may improve conformational flexibility for target binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | TPSA (Ų) | Reactivity Highlights |
|---|---|---|---|---|---|
| This compound* | Pyridine | 6-Cl, 4-I, tert-butyl | ~327.56 | ~48 | High (iodine for cross-coupling) |
| Ethyl 6-(tert-butyl)-4-chloronicotinate | Pyridine | 6-tert-butyl, 4-Cl, ethyl | 241.71 | ~45 | Moderate (Cl less reactive) |
| tert-Butyl 6-hydroxyindoline-1-carboxylate | Indoline | 6-OH, tert-butyl | 235.28 | 55.84 | Low (polar, hydrogen-bonding) |
*Estimated values based on structural analogs.
Research Implications
- Pharmaceutical Applications : The iodine atom in this compound positions it as a candidate for Suzuki-Miyaura or Ullmann cross-coupling reactions, critical in constructing biaryl motifs in drug discovery.
- Stability Challenges : Iodinated compounds may exhibit light sensitivity, necessitating dark storage conditions—unlike more stable chloro analogs .
- Bioavailability : The tert-butyl ester’s steric bulk may enhance oral bioavailability by resisting esterase hydrolysis, a feature shared with ethyl esters but modulated by substituent electronics .
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